molecular formula C9H5BrIN B580762 8-Bromo-6-iodoquinoline CAS No. 1245563-17-0

8-Bromo-6-iodoquinoline

Cat. No.: B580762
CAS No.: 1245563-17-0
M. Wt: 333.954
InChI Key: PZFOVNDUVUJBHD-UHFFFAOYSA-N
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Description

8-Bromo-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrIN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 6-iodoquinoline using bromine or a bromine source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactions or the use of automated synthesis platforms. These methods ensure higher yields and purity of the final product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-iodoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.

    Electrophilic Substitution: Halogenating agents like bromine or iodine.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

8-Bromo-6-iodoquinoline has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    6-Bromoquinoline: Similar structure but lacks the iodine atom.

    8-Iodoquinoline: Similar structure but lacks the bromine atom.

    6,8-Dibromoquinoline: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness: 8-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which can confer distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

8-bromo-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOVNDUVUJBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682013
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-17-0
Record name 8-Bromo-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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